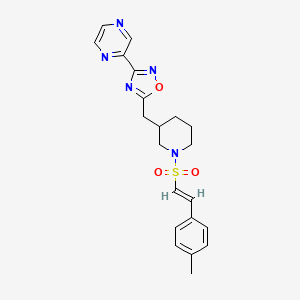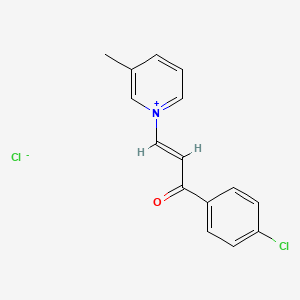![molecular formula C18H23N5O2S B2368412 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide CAS No. 1209694-24-5](/img/structure/B2368412.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide is a synthetic organic compound known for its diverse applications across multiple scientific disciplines. This compound features a pyrimidine core substituted with methyl, methylsulfanyl, and propanamide functional groups, contributing to its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide typically involves several key steps:
Formation of the pyrimidine core: : Begin with the condensation of appropriate diketones with urea or thiourea under acidic or basic conditions.
Introduction of substituents: : Methyl groups are introduced via alkylation reactions. The methylsulfanyl group can be added using thiolation agents such as methanethiol.
Attachment of the propanamide side chain: : This is achieved through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
For large-scale production, methods like continuous flow synthesis and microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are pivotal to obtain high-purity final products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Typically involves the conversion of the methylsulfanyl group to sulfoxides or sulfones.
Reduction: : Possible reduction of the pyridine or pyrimidine rings under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substituents: : Halides for nucleophilic substitution, sulfur chlorides for thiolation
Major Products
Oxidation products: : Sulfoxides, sulfones
Reduction products: : Partially hydrogenated rings
Substitution products: : Diverse derivatives based on the substituents introduced
Applications De Recherche Scientifique
This compound's unique structure lends itself to various applications in:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential inhibitor or ligand in biochemical pathways, studying enzyme-substrate interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases, acting as a pharmaceutical intermediate.
Industry: : Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide exerts its effects depends largely on its interaction with molecular targets, often through:
Binding to enzymes or receptors: : Affecting their activity or signaling pathways.
Inhibition of biological pathways: : Such as specific enzymes in disease-related processes.
Modulation of molecular interactions: : Influencing protein-protein or protein-DNA interactions.
Comparaison Avec Des Composés Similaires
When compared to other pyrimidine-based compounds, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide stands out due to its methylsulfanyl group and specific amide linkage, which contribute to its distinct reactivity and binding properties.
Similar Compounds
4,6-dimethyl-2-(methylsulfanyl)pyrimidine
N-(2-carbamoylethyl)amide derivatives
Pyrimidine derivatives with varying alkyl or aryl groups
So, that's the scoop! Fascinating stuff, right? What's next on our chemistry adventure?
Propriétés
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-oxo-3-(pyridin-2-ylamino)propyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-12-14(13(2)22-18(21-12)26-3)7-8-16(24)20-11-9-17(25)23-15-6-4-5-10-19-15/h4-6,10H,7-9,11H2,1-3H3,(H,20,24)(H,19,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJWHGTBZHDMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCC(=O)NC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2368329.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)



![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)

![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2368342.png)
![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)


![2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2368350.png)


